molecular formula C18H16ClNO B4738133 6-chloro-2-ethoxy-3-methyl-4-phenylquinoline

6-chloro-2-ethoxy-3-methyl-4-phenylquinoline

Cat. No. B4738133
M. Wt: 297.8 g/mol
InChI Key: XZVQFDAYAPEPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-ethoxy-3-methyl-4-phenylquinoline (CEMPQ) is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has been studied for its potential use in various scientific research applications.

Mechanism of Action

The exact mechanism of action of 6-chloro-2-ethoxy-3-methyl-4-phenylquinoline is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
6-chloro-2-ethoxy-3-methyl-4-phenylquinoline has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 6-chloro-2-ethoxy-3-methyl-4-phenylquinoline in lab experiments is its relatively low cost compared to other compounds with similar properties. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 6-chloro-2-ethoxy-3-methyl-4-phenylquinoline. One area of interest is in the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is in the development of new applications for 6-chloro-2-ethoxy-3-methyl-4-phenylquinoline, such as in the treatment of other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 6-chloro-2-ethoxy-3-methyl-4-phenylquinoline and its potential side effects.

Scientific Research Applications

6-chloro-2-ethoxy-3-methyl-4-phenylquinoline has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 6-chloro-2-ethoxy-3-methyl-4-phenylquinoline has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

6-chloro-2-ethoxy-3-methyl-4-phenylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO/c1-3-21-18-12(2)17(13-7-5-4-6-8-13)15-11-14(19)9-10-16(15)20-18/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVQFDAYAPEPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=C(C=C2)Cl)C(=C1C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-ethoxy-3-methyl-4-phenylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.